N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide
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Overview
Description
N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide group attached to a pyran ring. The trifluoromethyl group at the 6-position of the pyran ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Benzamide Group: The benzamide group can be attached through an amide bond formation reaction, typically using reagents like benzoyl chloride and a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the benzamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(2-Oxo-6-methyl-2H-pyran-3-yl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-Oxo-6-chloro-2H-pyran-3-yl)benzamide: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide imparts unique electronic and steric properties, making it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMPADHKHYVVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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